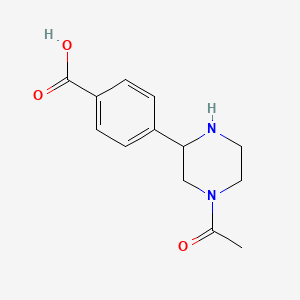

4-(4-Acetylpiperazin-2-yl)benzoic acid

Description

Properties

IUPAC Name |

4-(4-acetylpiperazin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-9(16)15-7-6-14-12(8-15)10-2-4-11(5-3-10)13(17)18/h2-5,12,14H,6-8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWMKBLZTBHUCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNC(C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

4-(4-Acetylpiperazin-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, to form various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Acetylpiperazin-2-yl)benzoic acid has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Acetylpiperazin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with acetylcholinesterase and other key enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural analogs of 4-(4-Acetylpiperazin-2-yl)benzoic acid, highlighting substituent variations and their implications:

Key Observations:

- Lipophilicity: The acetyl group in the target compound (logP ~1.5 estimated) offers moderate lipophilicity compared to the highly hydrophobic Boc group (logP ~2.8) and the polar nitro-containing analog (logP ~1.2) .

- Synthetic Flexibility: Acetylated piperazines are typically synthesized via acylation reactions, as seen in analogs like the Boc-protected derivative, which involves TFA-mediated deprotection .

- Biological Relevance: Piperazine derivatives with electron-withdrawing groups (e.g., nitro in ) often exhibit enhanced binding to enzymes like BChE, suggesting the acetyl group in the target compound may modulate similar interactions .

Biological Activity

4-(4-Acetylpiperazin-2-yl)benzoic acid is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and data tables.

The chemical structure of this compound includes a piperazine ring substituted with an acetyl group and a benzoic acid moiety. Its molecular formula is C13H16N2O2, and it has a molecular weight of 232.28 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of piperazine compounds, including this compound. Research indicates that compounds with similar structures exhibit potent activity against various bacterial strains, including resistant strains like Acinetobacter baumannii and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | A. baumannii | < 50 µg/mL |

| 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | S. aureus | 0.78 µg/mL |

| Other piperazine derivatives | Various Gram-positive/negative bacteria | Varies (specific data not provided) |

This table summarizes the findings from various studies indicating that the compound can inhibit the growth of certain pathogens at low concentrations.

The mechanism through which this compound exerts its biological effects is thought to involve interaction with specific enzymes or receptors within microbial cells. The presence of the piperazine ring may enhance binding affinity to target sites, leading to inhibition of essential processes such as cell wall synthesis or protein translation.

Study on Antimicrobial Efficacy

In a study published in Scientific Reports, researchers synthesized a series of piperazine derivatives and tested their efficacy against A. baumannii. Among these, this compound showed significant inhibitory effects with an MIC value lower than 50 µg/mL. The study concluded that modifications to the piperazine structure could enhance antimicrobial activity while reducing toxicity to mammalian cells .

In Vivo Toxicity Assessment

Another critical aspect evaluated was the toxicity profile of this compound. In vivo studies demonstrated that doses up to 100 mg/kg did not result in significant organ damage or physiological changes in mouse models, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(4-Acetylpiperazin-2-yl)benzoic acid, and how can reaction yields be optimized?

- Answer : Synthesis typically involves coupling reactions between benzoic acid derivatives and acetylpiperazine intermediates. For example, amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) under anhydrous conditions is common. Reaction optimization should focus on controlling temperature (e.g., 0–25°C) and monitoring progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . Purity can be improved using column chromatography with gradients of polar/non-polar solvents .

Q. How should researchers characterize the structural integrity of this compound?

- Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks. Mass spectrometry (MS) and elemental analysis validate molecular weight and composition. Infrared (IR) spectroscopy identifies functional groups like the acetyl moiety (C=O stretch ~1650 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer : Refer to safety data sheets (SDS) for hazard classification. Use personal protective equipment (PPE), including gloves and goggles, due to acute toxicity risks. Work in a fume hood to avoid inhalation, and store the compound in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Answer : Discrepancies may arise from impurities, assay conditions, or structural variations. Validate compound purity via HPLC (>95%) and replicate assays under standardized conditions (e.g., pH, temperature). Compare results with structurally defined analogs (e.g., 4-(4-Methylpiperazinomethyl)benzoic acid, CAS 106261-48-7) to isolate structure-activity relationships (SAR) .

Q. What experimental strategies enhance the compound’s solubility and stability for pharmacological studies?

- Answer : Salt formation (e.g., hydrochloride salts) improves aqueous solubility. Stability can be assessed via accelerated degradation studies under varying pH (1–13) and temperatures (25–60°C). Use lyophilization for long-term storage. Solubility enhancers like cyclodextrins or co-solvents (DMSO ≤1%) may be employed .

Q. How does this compound interact with kinase targets, and what methods validate its inhibitory activity?

- Answer : The acetylpiperazine moiety likely binds to kinase ATP pockets. Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity (Kd). Validate inhibitory potency in cell-based assays (e.g., IC50 determination in cancer cell lines) and compare with control inhibitors .

Q. What advanced techniques are used to analyze its metabolic stability and in vivo pharmacokinetics?

- Answer : Conduct microsomal stability assays (human/rat liver microsomes) to measure half-life (t½). For pharmacokinetics, use LC-MS/MS to quantify plasma concentrations over time in animal models. Assess metabolite profiles via high-resolution mass spectrometry (HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.